2-[(3-Trifluoromethylphenyl)oxy]ethanol
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-[(3-Trifluoromethylphenyl)oxy]ethanol” were not found, it’s worth noting that trifluoromethyl ketones (TFMKs) are valuable synthetic targets used in the construction of fluorinated pharmacons . A detailed discussion of the methods available for their synthesis is provided in the referenced article .Scientific Research Applications
Radiopharmaceutical Applications : A study by Green and Huffman (1988) investigated the molecular structure of tris(8-quinolinolato) indium(III), also known as indium oxine, which is approved for radiolabeling blood products. They discovered an asymmetric N3O3 metal coordination sphere with a hydrogen-bonded ethanol molecule, suggesting its role in solvation in protic solvents (Green & Huffman, 1988).
Electrooxidation and Energy Conversion : Zhou et al. (2010) explored the electrooxidation of ethanol on palladium electrodes in alkaline media. Their study, which used in situ Fourier transform infrared (FTIR) spectroscopy, revealed insights into the conversion process of ethanol to acetate and CO2, contributing to our understanding of energy conversion mechanisms (Zhou et al., 2010).
Catalysis and Organic Synthesis : A study on the synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via ruthenium-catalyzed asymmetric transfer hydrogenation was conducted by Miyagi et al. (2000). This research is significant for its implications in organic synthesis and agrochemical production (Miyagi et al., 2000).
Material Science and Nanotechnology : Cheng et al. (2014) investigated the use of ethanol in the solvothermal synthesis of Co3O4 nanostructures. Their research demonstrated the influence of ethanol in improving the catalytic performance of these nanostructures, which is important for applications in electroreduction and fuel cells (Cheng et al., 2014).
Environmental Science and Pollution Control : Lamaita et al. (2005) focused on the use of manganese oxides as catalysts for the reduction of volatile organic compounds (VOCs), using ethanol as a model compound. This research contributes to our understanding of air pollution control and environmental remediation techniques (Lamaita et al., 2005).
Biochemical Studies : Khanna et al. (1970) investigated the metabolism of ethanol by rat liver microsomal enzymes. Their findings contribute to the broader understanding of alcohol metabolism in biological systems (Khanna, Kalant, & Lin, 1970).
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFROFAISZKBSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Trifluoromethylphenyl)oxy]ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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